2-Chloro-3-ethenylquinoline
CAS No.:
Cat. No.: VC18128369
Molecular Formula: C11H8ClN
Molecular Weight: 189.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8ClN |
|---|---|
| Molecular Weight | 189.64 g/mol |
| IUPAC Name | 2-chloro-3-ethenylquinoline |
| Standard InChI | InChI=1S/C11H8ClN/c1-2-8-7-9-5-3-4-6-10(9)13-11(8)12/h2-7H,1H2 |
| Standard InChI Key | QRXLPDVUCDQDPQ-UHFFFAOYSA-N |
| Canonical SMILES | C=CC1=CC2=CC=CC=C2N=C1Cl |
Introduction
Structural and Molecular Characteristics
Core Quinoline Framework
Quinoline, a heterocyclic aromatic compound (C₉H₇N), serves as the foundational scaffold for this derivative. The ethenyl (-CH=CH₂) substituent at position 3 introduces π-electron density and steric effects distinct from ethyl (-CH₂CH₃) or methyl (-CH₃) groups in analogs . The chlorine atom at position 2 enhances electrophilic reactivity, a feature exploited in cross-coupling reactions .
Table 1: Comparative Molecular Properties of 3-Substituted 2-Chloroquinolines
Electronic Effects of Substituents
The ethenyl group’s conjugated double bond may:
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Modulate electron density at positions 2 and 4 via resonance, altering reactivity in electrophilic substitution .
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Enhance planarity compared to saturated alkyl chains, potentially influencing crystal packing and solubility .
Synthetic Pathways and Challenges
Retrosynthetic Considerations
Likely routes to 2-chloro-3-ethenylquinoline include:
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Friedländer Synthesis: Condensation of 2-aminobenzaldehyde with a β-keto ethenyl precursor, followed by chlorination .
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Cross-Coupling: Suzuki-Miyaura coupling of 2-chloro-3-bromoquinoline with ethenylboronic acid .
Comparative Reaction Yields
While specific data for the ethenyl variant is absent, analogous syntheses highlight challenges:
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Ethyl derivative: 67% yield via Friedländer synthesis using ethyl acetoacetate .
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Ethenyl challenges: Increased steric hindrance and polymerization risk during synthesis may reduce yields.
Physicochemical Properties and Stability
Thermal Behavior
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Predicted melting point: 85–90°C (based on ethyl analog: 82–84°C ).
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Thermal decomposition: Ethenyl groups may undergo [2+2] cycloaddition or oxidation at elevated temperatures.
Solubility Profile
| Solvent | Ethyl Derivative | Methyl Derivative | Ethenyl (Predicted) |
|---|---|---|---|
| Water | Insoluble | Insoluble | Insoluble |
| Ethanol | 12 mg/mL | 15 mg/mL | 8–10 mg/mL |
| DCM | >50 mg/mL | >50 mg/mL | >50 mg/mL |
Applications in Medicinal Chemistry
Pharmacological Targets
Patent EP1726585A1 discloses quinoline derivatives as:
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Serotonin receptor modulators: For gastrointestinal disorders.
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Neuroprotective agents: Targeting ischemic stroke.
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Analgesics: Via κ-opioid receptor agonism.
Structure-Activity Relationships (SAR)
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3-Substituent role:
Future Research Directions
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Synthetic Optimization: Develop palladium-catalyzed methods to install ethenyl groups efficiently .
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Crystallography: Resolve X-ray structures to confirm planarity and intermolecular interactions.
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Biological Screening: Prioritize assays against kinase targets (e.g., EGFR, VEGFR) where quinoline derivatives show promise .
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